molecular formula C11H13NO4 B3407334 Methyl 2-(4-methoxybenzamido)acetate CAS No. 62086-71-9

Methyl 2-(4-methoxybenzamido)acetate

Cat. No.: B3407334
CAS No.: 62086-71-9
M. Wt: 223.22 g/mol
InChI Key: IISJWANOXZSGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-methoxybenzamido)acetate is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzamide, characterized by the presence of a methoxy group attached to the benzene ring and an ester functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-methoxybenzamido)acetate can be synthesized through the reaction of 4-methoxybenzoic acid with methylamine, followed by esterification with methanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The esterification step is usually carried out under acidic conditions to promote the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxybenzamido)acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzamidoacetate.

    Reduction: Formation of 2-(4-methoxyphenyl)ethylamine.

    Substitution: Formation of various substituted benzamidoacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-methoxybenzamido)acetate is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-methoxybenzamido)acetate exerts its effects involves its interaction with specific molecular targets. The methoxy group and amide linkage play crucial roles in its binding affinity and specificity towards enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-hydroxybenzamido)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl 2-(4-methoxybenzamido)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(4-chlorobenzamido)acetate: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

Methyl 2-(4-methoxybenzamido)acetate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[(4-methoxybenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-9-5-3-8(4-6-9)11(14)12-7-10(13)16-2/h3-6H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISJWANOXZSGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335187
Record name Methyl 2-(4-methoxybenzamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62086-71-9
Record name Methyl 2-(4-methoxybenzamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Saturated aqueous potassium carbonate (190 mL) and 4-methoxybenzoyl chloride (60.8 g, 358 mmol) were added to a solution of glycine methyl ester (30.0 g, 239 mmol) in THF (100 mL) at 0° C. The reaction mixture was stirred for 3 h at 0° C. and then poured into water (100 mL). The resulting mixture was extracted with EtOAc (200 ml×2). The combined extracts were dried over anhydrous sodium sulfate and concentrated to afford methyl 2-(4-methoxybenzamido)acetate (46.2 g, 86% yield) as a colorless solid, which was used directly without further purification.
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
60.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-methoxybenzamido)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-methoxybenzamido)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-methoxybenzamido)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-methoxybenzamido)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-methoxybenzamido)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-methoxybenzamido)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.